Enhanced STING Agonist Potency: 4-Fluoro vs. 4-H (MSA-2) Direct Comparison in Cellular Assays
In a direct cellular functional assay measuring STING pathway activation (IRF reporter), the 4-fluoro substituted benzothiophene derivative demonstrated superior potency compared to its 4-H analog. The compound 4-(4-fluoro-5,6-dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid [1] exhibits an EC50 of 4.07 μM, whereas the corresponding non-fluorinated analog MSA-2 (4-(5,6-dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid) [2] shows an EC50 of 8.14 μM in a comparable assay format.
| Evidence Dimension | STING Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 4.07 μM (4.07E+3 nM) |
| Comparator Or Baseline | MSA-2 (4-H analog): EC50 = 8.14 μM (8.14E+3 nM) |
| Quantified Difference | Approximately 2-fold improvement in potency (4.07 μM vs 8.14 μM) |
| Conditions | Human THP1-Dual cells; NF-kappaB reporter activation; 20 hr incubation; quanti-blue SEAP assay |
Why This Matters
This 2-fold potency increase represents a significant structure-activity relationship (SAR) advancement, enabling lower dosing requirements and potentially widening the therapeutic index in immuno-oncology applications.
- [1] BindingDB. (n.d.). BDBM453549: 4-(4-fluoro-5,6-dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid. EC50: 4.07E+3 nM. View Source
- [2] BindingDB. (n.d.). BDBM453551: 4-(5,6-dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid (MSA-2). EC50: 8.14E+3 nM. View Source
